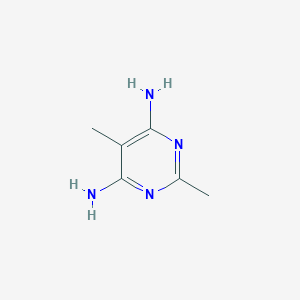

2,5-Dimethyl-4,6-pyrimidinediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

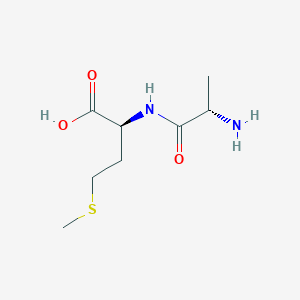

2,5-Dimethyl-4,6-pyrimidinediamine is a chemical compound with the molecular formula C6H10N4 . It has been used as an intermediate in the synthesis of various compounds .

Synthesis Analysis

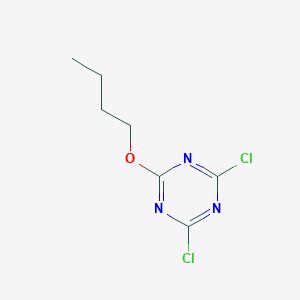

The synthesis of 2,5-Dimethyl-4,6-pyrimidinediamine derivatives has been reported in several studies. For instance, one study designed and synthesized 33 4,6-pyrimidinediamine derivatives as dual EGFR and FGFR inhibitors . Another study reported the reaction of 2-amino-4,6-dimethylpyrimidine with carboxylic acid such as gallic acid and pimelic acid, yielding a salt and co-crystal, respectively .Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-4,6-pyrimidinediamine has been analyzed in several studies. For example, one study reported that the crystal structure and hydrogen bond interaction of the two crystals were determined by single X-ray diffraction analysis .Chemical Reactions Analysis

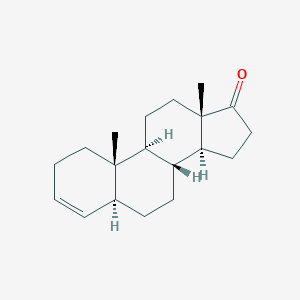

The chemical reactions involving 2,5-Dimethyl-4,6-pyrimidinediamine have been studied. For instance, one study reported that FGF2-FGFR1 autocrine pathway activation reduces the sensitivity of non-small cell lung cancer (NSCLC) cells to EGFR inhibitors like Gefitinib .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethyl-4,6-pyrimidinediamine can be found in various databases .Wissenschaftliche Forschungsanwendungen

β-Glucuronidase Inhibitors

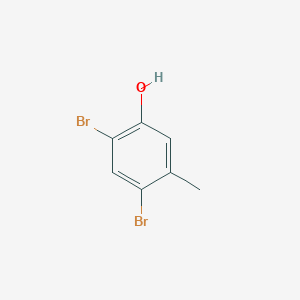

2,5-Dimethyl-4,6-pyrimidinediamine derivatives have been synthesized and evaluated as β-glucuronidase inhibitors . This enzyme’s increased activity is associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract . The study identified a potent β-glucuronidase inhibitor that deserves to be further studied for the development of pharmaceutical products .

Anti-Corrosion Applications

Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a derivative of 2,5-Dimethyl-4,6-pyrimidinediamine, has been synthesized and evaluated for its anti-corrosion potential . The compound showed a substantial decrement in corrosion rates with ascending concentrations .

Antimicrobial Applications

The same derivative mentioned above has also been evaluated for its antimicrobial properties . It was tested against a spectrum of bacterial and fungal pathogens, and it outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .

Antioxidant Applications

The compound also demonstrated antioxidant potential . Its antioxidant potential was quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and development of 2,5-Dimethyl-4,6-pyrimidinediamine and its derivatives could involve their potential use in the treatment of diseases such as non-small cell lung cancer (NSCLC) . Further studies are needed to explore their potential therapeutic effects and safety profiles.

Eigenschaften

IUPAC Name |

2,5-dimethylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H4,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZKLBBMUXBGEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylpyrimidine-4,6-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.